
Cabazitaxel-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cabazitaxel-d6 is a deuterated form of cabazitaxel, a semi-synthetic derivative of a natural taxoid. Cabazitaxel is a microtubule inhibitor and is the fourth taxane to be approved as a cancer therapy. It is primarily used in the treatment of metastatic castration-resistant prostate cancer, particularly in patients who have previously been treated with docetaxel .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cabazitaxel is synthesized from 10-deacetylbaccatin III, a compound isolated from the yew tree. The synthesis involves multiple steps, including esterification and selective protection and deprotection of hydroxyl groups . The deuterated form, Cabazitaxel-d6, involves the incorporation of deuterium atoms at specific positions to enhance its pharmacokinetic properties.
Industrial Production Methods: Industrial production of cabazitaxel involves large-scale synthesis using similar synthetic routes but optimized for yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions: Cabazitaxel-d6 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
Cabazitaxel-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of cabazitaxel.
Biology: Used in cell biology to study the effects of microtubule inhibition on cell division and apoptosis.
Medicine: Used in clinical research to develop new cancer therapies and to study drug resistance mechanisms.
Industry: Used in the pharmaceutical industry for the development and quality control of cabazitaxel formulations .
Mecanismo De Acción
Cabazitaxel-d6 exerts its effects by stabilizing microtubules and inhibiting their depolymerization. This leads to the disruption of mitotic spindle formation, resulting in cell cycle arrest at the G2/M phase and subsequent apoptosis. The molecular targets include beta-tubulin, and the pathways involved include the inhibition of microtubule dynamics and the activation of apoptotic pathways .
Comparación Con Compuestos Similares
Paclitaxel: Another taxane used in cancer therapy, but with a higher affinity for P-glycoprotein, leading to drug resistance.
Docetaxel: Similar to cabazitaxel but with limited ability to cross the blood-brain barrier.
Abraxane: A nanoparticle albumin-bound form of paclitaxel with improved solubility and reduced hypersensitivity reactions
Uniqueness of Cabazitaxel-d6: this compound is unique due to its deuterated form, which enhances its pharmacokinetic properties, including increased stability and reduced metabolism. This makes it a valuable tool in pharmacokinetic studies and in the development of more effective cancer therapies .
Actividad Biológica
Cabazitaxel, a semi-synthetic derivative of taxane, is primarily utilized in the treatment of metastatic castration-resistant prostate cancer (mCRPC). The compound Cabazitaxel-d6 is a deuterated form of Cabazitaxel, which may offer enhanced pharmacokinetic properties and reduced toxicity profiles. This article examines the biological activity of this compound through various studies, highlighting its efficacy, pharmacokinetics, and safety profile.
Overview of Cabazitaxel
Cabazitaxel was approved by the FDA in 2010 for use in patients with mCRPC who have previously received docetaxel. It operates by inhibiting microtubule depolymerization, thus disrupting mitotic spindle formation and leading to cancer cell death. The compound has shown effectiveness in docetaxel-resistant tumor models, making it a critical option in oncologic therapy.
Pharmacokinetics
The pharmacokinetics of this compound are characterized by its extensive metabolism primarily via cytochrome P450 enzymes (CYP3A4/5). Studies indicate that approximately 80-90% of Cabazitaxel is metabolized by these enzymes, with fecal excretion accounting for about 76% of the administered dose. The pharmacokinetic parameters observed include:
Parameter | Value |
---|---|
Volume of distribution | 4,864 L |
Plasma clearance | 48.5 L/h |
Protein binding | 92% |
Half-life | Approximately 15-20 hours |
This compound's deuterated nature may alter its metabolic pathway slightly, potentially leading to improved stability and reduced side effects.
Phase III Studies
- TROPIC Study : This pivotal trial demonstrated that Cabazitaxel at a dose of 25 mg/m² significantly improved overall survival (OS) compared to mitoxantrone in post-docetaxel patients (median OS: 15.1 months vs. 12.7 months; P < .001) .
- PROSELICA Study : This study evaluated a reduced dose of Cabazitaxel (20 mg/m²) versus the standard dose (25 mg/m²) and found that it maintained efficacy while showing a lower incidence of adverse events .
- CABASTY Study : Focused on older patients (≥65 years), this trial confirmed that biweekly administration of Cabazitaxel (16 mg/m²) combined with prophylactic G-CSF significantly reduced severe neutropenia compared to the standard regimen .
Safety Profile
The safety profile of this compound mirrors that of its parent compound, with neutropenia being the most common adverse effect. A pooled analysis from three major studies reported the following adverse reactions:
Adverse Reaction | All Grades (%) | Grade ≥3 (%) |
---|---|---|
Neutropenia | 87.9 | 73.1 |
Anemia | 99.0 | 12.0 |
Diarrhea | 42.1 | 4.7 |
Fatigue | 25.0 | - |
Monitoring complete blood counts is essential during treatment to manage these risks effectively .
Case Studies
Several case studies have illustrated the clinical impact of Cabazitaxel:
- Case Report on Prostate Cancer : A patient with mCRPC showed significant tumor reduction after receiving Cabazitaxel, highlighting its efficacy even after prior treatments with docetaxel .
- Adverse Effects Management : Another case emphasized managing neutropenia through dose adjustments and G-CSF administration, demonstrating practical approaches to mitigate treatment-related complications.
Propiedades
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(trideuteriomethoxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H57NO14/c1-24-28(57-39(51)33(48)32(26-17-13-11-14-18-26)46-40(52)60-41(3,4)5)22-45(53)37(58-38(50)27-19-15-12-16-20-27)35-43(8,36(49)34(55-10)31(24)42(45,6)7)29(54-9)21-30-44(35,23-56-30)59-25(2)47/h11-20,28-30,32-35,37,48,53H,21-23H2,1-10H3,(H,46,52)/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+/m0/s1/i9D3,10D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQGVNUXMIRLCK-YHVGWTKXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)C)OC([2H])([2H])[2H])C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H57NO14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
842.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.